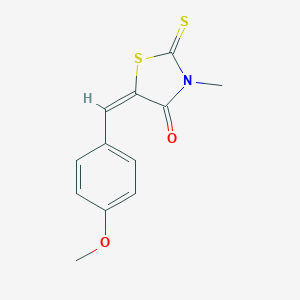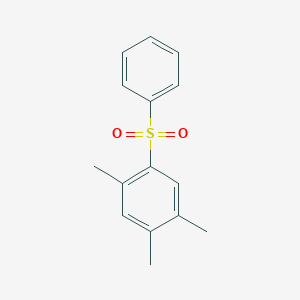
1,2,4-Trimethyl-5-(phenylsulfonyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,4-Trimethyl-5-(phenylsulfonyl)benzene, also known as TPSB, is a chemical compound that has gained attention in recent years for its potential applications in scientific research. TPSB is a white crystalline powder that is soluble in organic solvents and has a molecular formula of C16H18O2S. This compound has shown promise in various fields, including medicinal chemistry, materials science, and organic synthesis. In
科学的研究の応用
1,2,4-Trimethyl-5-(phenylsulfonyl)benzene has shown promise in various scientific research applications, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has been identified as a potential lead compound for the development of novel anti-cancer agents. Studies have shown that this compound exhibits potent cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer. Additionally, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and disrupting cell cycle progression.
In materials science, this compound has been used as a building block for the synthesis of novel organic materials with unique properties. For example, this compound has been incorporated into conjugated polymers to improve their solubility and thermal stability. This compound has also been used as a precursor for the synthesis of metal-organic frameworks (MOFs) with high surface area and gas storage capacity.
In organic synthesis, this compound has been used as a reagent for the synthesis of various organic compounds, including sulfones, sulfonamides, and sulfonylureas. This compound has also been used as a catalyst for various organic reactions, including Michael addition, aldol condensation, and Suzuki coupling.
作用機序
The mechanism of action of 1,2,4-Trimethyl-5-(phenylsulfonyl)benzene in various scientific research applications is not fully understood. However, studies have suggested that this compound exerts its biological activity by inhibiting the activity of various enzymes and proteins involved in cellular processes. For example, this compound has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. This compound has also been shown to inhibit the activity of protein tyrosine phosphatase 1B (PTP1B), an enzyme involved in insulin signaling and glucose metabolism.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound exhibits potent cytotoxic activity against various cancer cell lines, induces apoptosis, and disrupts cell cycle progression. In vivo studies have shown that this compound exhibits anti-tumor activity in mouse models of breast and lung cancer.
実験室実験の利点と制限
1,2,4-Trimethyl-5-(phenylsulfonyl)benzene has several advantages for use in lab experiments, including its high purity, stability, and solubility in organic solvents. This compound is also relatively easy to synthesize in large quantities, making it an attractive compound for scale-up studies. However, this compound has some limitations for lab experiments, including its potential toxicity and limited water solubility.
将来の方向性
There are several future directions for research on 1,2,4-Trimethyl-5-(phenylsulfonyl)benzene. One potential direction is the development of this compound-based anti-cancer agents with improved efficacy and selectivity. Another direction is the synthesis of novel organic materials and MOFs using this compound as a building block. Additionally, further studies are needed to elucidate the mechanism of action of this compound in various scientific research applications and to explore its potential applications in other fields, such as catalysis and electrochemistry.
Conclusion
In conclusion, this compound is a promising compound for scientific research with potential applications in medicinal chemistry, materials science, and organic synthesis. The synthesis method of this compound has been optimized in recent years, and various modifications have been made to improve the efficiency and scalability of the synthesis process. This compound exhibits potent cytotoxic activity against various cancer cell lines, induces apoptosis, and disrupts cell cycle progression. However, further studies are needed to elucidate the mechanism of action of this compound and to explore its potential applications in other fields.
合成法
The synthesis of 1,2,4-Trimethyl-5-(phenylsulfonyl)benzene can be achieved through a multi-step process that involves the reaction of 2,4,6-trimethylbenzene with phenylsulfonyl chloride in the presence of a base such as triethylamine. The resulting product is then purified through recrystallization to obtain this compound in high yield and purity. This method has been optimized in recent years, and various modifications have been made to improve the efficiency and scalability of the synthesis process.
特性
分子式 |
C15H16O2S |
|---|---|
分子量 |
260.4 g/mol |
IUPAC名 |
1-(benzenesulfonyl)-2,4,5-trimethylbenzene |
InChI |
InChI=1S/C15H16O2S/c1-11-9-13(3)15(10-12(11)2)18(16,17)14-7-5-4-6-8-14/h4-10H,1-3H3 |
InChIキー |
ONQVQRJKLWFABS-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)C2=CC=CC=C2)C |
正規SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)C2=CC=CC=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1,3-Dimethyl-5-[2-(3-methyl-1,3-thiazolidin-2-ylidene)ethylidene]-2-thioxo-4-imidazolidinone](/img/structure/B274231.png)


![Methyl 4-[3-(2-cyanophenyl)-2-triazeno]benzoate](/img/structure/B274237.png)
![2-[(2Z)-2-[1-(4-ethylphenyl)ethylidene]hydrazinyl]-6-phenyl-1H-pyrimidin-4-one](/img/structure/B274238.png)

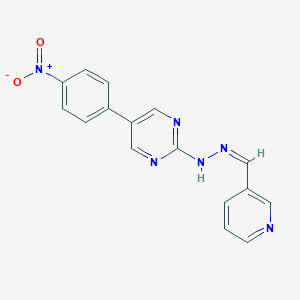

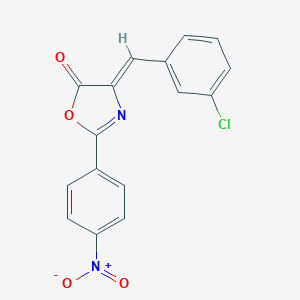
![Ethyl 2-cyano-3-[3-(2-cyano-3-ethoxy-3-oxo-1-propenyl)-2,4,6-trimethylphenyl]acrylate](/img/structure/B274247.png)

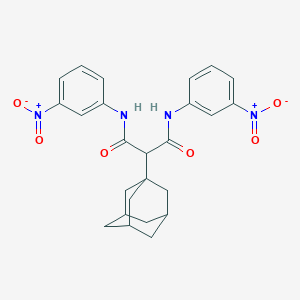
![N-(1-bicyclo[2.2.1]hept-2-ylethyl)-4-nitrobenzamide](/img/structure/B274254.png)
